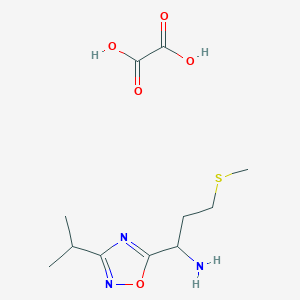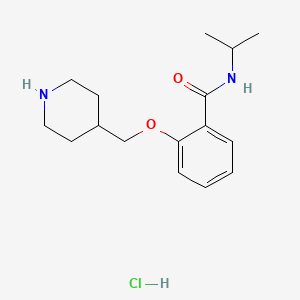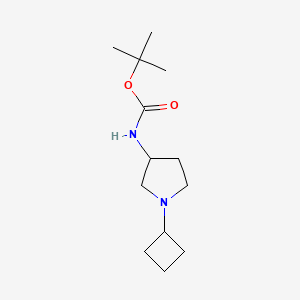![molecular formula C19H20F3N3O3 B1406876 [1-[3-(6-Diméthylamino-4-trifluorométhyl-pyridin-2-yl)-phényl]-méth-(E)-ylideneaminooxy]-acide éthylique CAS No. 1311283-97-2](/img/structure/B1406876.png)
[1-[3-(6-Diméthylamino-4-trifluorométhyl-pyridin-2-yl)-phényl]-méth-(E)-ylideneaminooxy]-acide éthylique
Vue d'ensemble
Description
[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester is a useful research compound. Its molecular formula is C19H20F3N3O3 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Systèmes de délivrance de médicaments
Ce composé peut être utilisé pour créer des polymèresomes—des vésicules constituées de copolymères diblocs amphiphiles . Ces polymèresomes peuvent encapsuler des médicaments et les protéger de la dégradation, les libérant à des sites spécifiques ou en réponse à des stimuli particuliers tels que les variations de pH ou de température. Cette délivrance ciblée peut améliorer l'efficacité des médicaments et réduire les effets secondaires.
Thérapie génique
La capacité du composé à former des polymèresomes le rend également adapté aux applications de thérapie génique . Ces vésicules peuvent transporter du matériel génétique et le délivrer aux cellules, ce qui pourrait corriger les troubles génétiques ou permettre de nouveaux traitements contre des maladies telles que le cancer.
Nanoréacteurs
Les polymèresomes formés à partir de ce composé peuvent agir comme des nanoréacteurs . Ils peuvent encapsuler des enzymes ou des catalyseurs et maintenir les conditions nécessaires à la réalisation de réactions spécifiques. Cela peut être particulièrement utile pour synthétiser des composés organiques complexes ou dans des applications où les conditions de réaction doivent être étroitement contrôlées.
Théranostique
Le double rôle du diagnostic et de la thérapie peut être combiné en une seule plateforme appelée théranostique . Les polymèresomes du composé peuvent être conçus pour transporter des agents thérapeutiques et des marqueurs diagnostiques, permettant un traitement et un suivi simultanés des maladies.
Organelles artificielles
Dans le domaine de la biologie synthétique, la création d'organelles artificielles constitue une avancée majeure. Les polymèresomes fabriqués à partir de ce composé peuvent imiter les fonctions des organites naturels, telles que la production ou le stockage d'énergie, dans des cellules artificielles .
Plateformes de capteurs
Le composé peut être utilisé pour créer des plateformes de capteurs pour la détection de molécules organiques au moyen de techniques telles que la spectroscopie Raman de surface améliorée (SERS) . Cette application est cruciale dans la surveillance environnementale, le diagnostic et la détection de substances dangereuses.
Propriétés
IUPAC Name |
ethyl 2-[(E)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-4-27-18(26)12-28-23-11-13-6-5-7-14(8-13)16-9-15(19(20,21)22)10-17(24-16)25(2)3/h5-11H,4,12H2,1-3H3/b23-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTZPYFEQYAMSV-FOKLQQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CO/N=C/C1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1406799.png)
![8-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1406800.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406801.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406802.png)

![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406805.png)
![1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1406806.png)

![1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406809.png)
![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1406811.png)
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1406812.png)

![1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride](/img/structure/B1406816.png)
